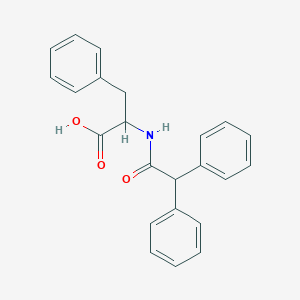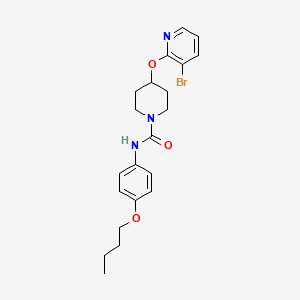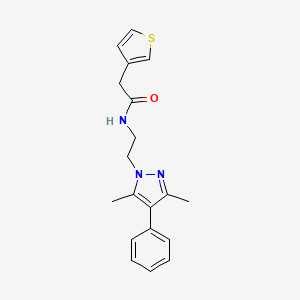![molecular formula C18H17BrN2O B2528407 1-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one CAS No. 392321-84-5](/img/structure/B2528407.png)
1-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one" is a derivative of pyrazoline, which is a five-membered heterocyclic compound containing two nitrogen atoms in the ring. Pyrazoline derivatives are known for their diverse pharmacological activities and have been the subject of various studies in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazoline derivatives can be achieved through multicomponent reactions, as demonstrated in the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives. These reactions involve the use of malononitrile, aromatic aldehydes, and a pyrazolone derivative, such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, in the presence of an electrogenerated anion of ethanol as the base and sodium bromide as a supporting electrolyte. The reaction is carried out in an undivided cell with specific electrodes at room temperature, showcasing a green chemistry approach .
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives has been extensively studied using various computational methods. For instance, the molecular structure, vibrational frequencies, and vibrational assignments of similar compounds have been investigated using software packages like Gaussian09. The geometrical parameters obtained from these studies are in agreement with X-ray diffraction (XRD) data. Additionally, the stability of the molecule, hyper-conjugative interactions, and charge delocalization have been analyzed using Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The reactivity of pyrazoline derivatives can be inferred from molecular electrostatic potential (MEP) studies, which show that the negative charge is localized over the carbonyl group, making it a site for electrophilic attack, while the positive regions are localized over the nitrogen atoms, indicating possible sites for nucleophilic attack . The presence of substituents like bromine can influence the reactivity of the compound, as seen in the study of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, where the electron density in antibonding orbitals suggests intramolecular charge transfer .
Physical and Chemical Properties Analysis
The physical properties of pyrazoline derivatives can vary with the solvent used, as indicated by solvatochromic studies. For example, the emission spectrum and quantum yield of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, were found to change with solvent polarity . The chemical properties, such as the first hyperpolarizability, indicate the potential role of these compounds in nonlinear optics .
Case Studies
Pyrazoline derivatives have been studied for their potential inhibitory activity against various proteins. Molecular docking studies suggest that compounds with a pyrazoline core might exhibit inhibitory activity against enzymes like tripeptidyl peptidase II (TPII) and kinesin spindle protein (KSP), indicating their potential as anti-neoplastic agents . Additionally, antimicrobial evaluations of similar compounds have shown significant to moderate activity, highlighting their potential in the development of new antimicrobial agents .
Applications De Recherche Scientifique
Chemical Inhibitors of Cytochrome P450 Isoforms
One significant area of research application involves the use of chemical inhibitors for cytochrome P450 (CYP) isoforms in human liver microsomes to predict drug-drug interactions (DDIs). Chemical inhibitors, including compounds with pyrazole structures, play a crucial role in identifying the specific CYP isoforms involved in the metabolism of various drugs. This is vital for anticipating potential DDIs when multiple drugs are co-administered to patients (Khojasteh et al., 2011).
Synthesis of Heterocyclic Compounds
Research also explores the use of pyrazoline derivatives as a building block for synthesizing various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, and other significant heterocycles, highlighting the compound's versatility and importance in the synthesis of chemically diverse molecules with potential pharmacological applications (Gomaa & Ali, 2020).
Antifungal Pharmacophore Sites
The study of small molecule inhibitors against pathogens like Fusarium oxysporum illustrates the application of pyrazoline derivatives in identifying antifungal pharmacophore sites. These studies help in understanding the structure-activity relationship (SAR) that could guide the development of new antifungal agents (Kaddouri et al., 2022).
Bioactive Pyrazole Derivatives
Pyrazole derivatives are extensively studied for their wide-ranging biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis and biological evaluation of these derivatives underscore their significance in medicinal chemistry and drug discovery processes (Dar & Shamsuzzaman, 2015).
Therapeutic Applications of Pyrazolines
Pyrazoline derivatives have been identified with numerous pharmacological effects such as antimicrobial, anti-inflammatory, antidepressant, and anticancer activities. This underscores the potential of pyrazolines in therapeutic applications and pharmaceutical development, with ongoing research focusing on synthesizing new derivatives to explore and work on (Shaaban et al., 2012).
Orientations Futures
Compounds with similar structures have been used in the synthesis of biologically active compounds, which play a key role in the fight against diseases affecting both human and animal living organisms, as well as plants . Therefore, this compound could potentially be used in the development of new medicines or agricultural products.
Propriétés
IUPAC Name |
1-[5-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O/c1-2-18(22)21-17(14-6-4-3-5-7-14)12-16(20-21)13-8-10-15(19)11-9-13/h3-11,17H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVHKKVMLDCWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~8~-(5-chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2528326.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2528328.png)
![3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2528329.png)
![1-[3-(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazine-7-carbonyl)phenyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2528330.png)
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2528333.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2528334.png)
![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2528336.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2528338.png)
![4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2528339.png)
![7-chloro-N-(2,5-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2528340.png)
![2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2528343.png)
